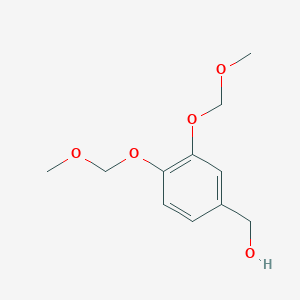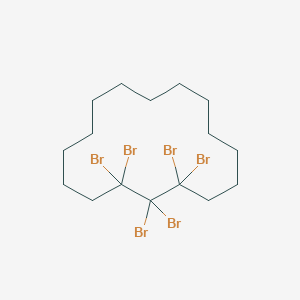
1,1,2,2,3,3-Hexabromocyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexabromocyclohexadecane is a brominated organic compound with the molecular formula C16H24Br6. It is a cycloalkane derivative where six hydrogen atoms are replaced by bromine atoms. This compound is known for its high bromine content, making it a significant flame retardant. Its unique structure and properties have garnered interest in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexabromocyclohexadecane typically involves the bromination of cyclohexadecane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS). The reaction conditions often include:
Solvent: A non-polar solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) may be used to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Feedstock: High-purity cyclohexadecane and bromine.
Reactor Design: Continuous stirred-tank reactors (CSTR) or tubular reactors.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3-Hexabromocyclohexadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of cyclohexadecane derivatives with various functional groups.
Reduction: Cyclohexadecane.
Elimination: Cyclohexadecene and other alkenes.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexabromocyclohexadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity.
Industry: Widely used as a flame retardant in polymers, textiles, and electronics to enhance fire resistance.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3-Hexabromocyclohexadecane exerts its effects is primarily through its bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect hormone receptors and enzymes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3-Hexabromocyclododecane: Another brominated cycloalkane with similar flame retardant properties.
1,2,3,4,5,6-Hexabromocyclohexane: A smaller cycloalkane with six bromine atoms.
Tetrabromobisphenol A: A widely used brominated flame retardant with a different structural framework.
Uniqueness
1,1,2,2,3,3-Hexabromocyclohexadecane is unique due to its larger ring size and higher bromine content compared to other brominated cycloalkanes. This gives it distinct physical and chemical properties, such as higher thermal stability and greater effectiveness as a flame retardant.
Propriétés
Numéro CAS |
603138-48-3 |
|---|---|
Formule moléculaire |
C16H26Br6 |
Poids moléculaire |
697.8 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexabromocyclohexadecane |
InChI |
InChI=1S/C16H26Br6/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19,20)16(14,21)22/h1-13H2 |
Clé InChI |
OOTCYJVQVYPJID-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCC(C(C(CCCCCC1)(Br)Br)(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)

![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
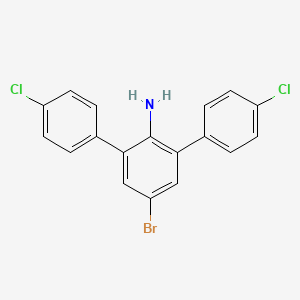
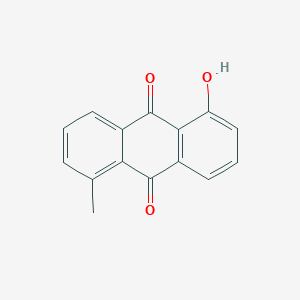
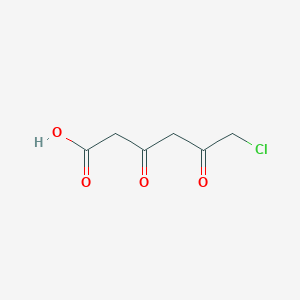
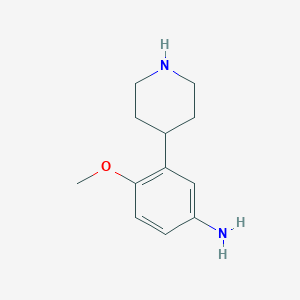
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)

![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)

